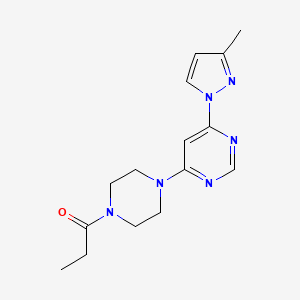
4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine," often involves multistep synthetic routes that include cyclization reactions, substitutions, and modifications of functional groups. A common approach might involve the reaction of appropriate pyrazole and pyrimidine precursors, possibly through intermediates that introduce the propionyl and piperazinyl functionalities (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of pyrazole and pyrimidine rings, which are essential for their chemical behavior and biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the geometry of the molecule. The presence of substituents like the propionyl and piperazinyl groups influences the overall shape, electronic distribution, and intermolecular interactions of the compound (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reactive sites and the nature of the substituents. The reactivity can be influenced by the electron-donating or withdrawing effects of the substituents, which affect the electron density on the pyrazole and pyrimidine rings. These reactions can be utilized to further modify the compound or to explore its chemical behavior (Ammar et al., 2011).
Physical Properties Analysis
The physical properties of "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine" such as melting point, boiling point, solubility, and crystallinity are crucial for its handling and application in various processes. These properties are determined by its molecular structure and can be measured using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents (Ammar et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. The propionyl and piperazinyl groups, for instance, introduce specific reactive sites and influence the compound's behavior in chemical reactions. These properties can be studied using a range of spectroscopic and analytical techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Ammar et al., 2011).
科学的研究の応用
Heterocyclic Synthesis
The compound 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine is involved in the synthesis of various heterocyclic compounds. It has been used in the creation of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine derivatives, and more, through intramolecular cyclization processes. These synthesized compounds, characterized by their spectral data and elemental analysis, play a crucial role in advancing heterocyclic chemistry, which is fundamental in the development of pharmaceuticals, agrochemicals, and dyes (Ho & Suen, 2013).
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine framework, similar to 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, has been explored for its antiviral properties. Compounds within this class have shown significant specificity and potency against human enteroviruses, particularly coxsackieviruses, inhibiting viral replication at nanomolar concentrations. This insight is crucial for the development of new antiviral agents, highlighting the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives (Chern et al., 2004).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structural core with 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, has indicated their potential in anticancer therapy. Certain derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting their utility as a basis for developing novel anticancer agents. This area of study is particularly promising for the advancement of targeted cancer therapies (Mallesha et al., 2012).
Antibacterial Activity
Novel pyrazolo[1,5-a]pyrimidine compounds, akin to the structure of 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, have been synthesized and found to possess antibacterial activity. These compounds' interactions with proteins such as bovine serum albumin have been studied, providing insights into their potential mechanism of action and their application in developing new antibacterial agents (He et al., 2020).
特性
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-3-15(22)20-8-6-19(7-9-20)13-10-14(17-11-16-13)21-5-4-12(2)18-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULLTOBJIPYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)


![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)